Parishin C

Description

Properties

IUPAC Name |

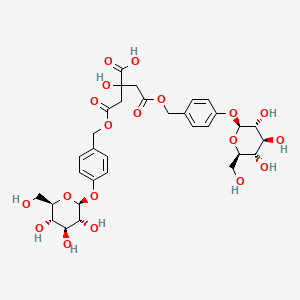

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVCHAWVCIWVLP-KDSCYBBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113451 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174972-80-6 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Parishin C

Date: January 10, 2026

Abstract

This compound, a phenolic glucoside predominantly isolated from the traditional medicinal herb Gastrodia elata Blume, has emerged as a compound of significant interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the pharmacological effects of this compound. We will delve into its core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols for mechanism validation, and visualize the complex biological interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's mode of action.

Introduction: The Therapeutic Potential of this compound

Gastrodia elata has been utilized for centuries in traditional Chinese medicine to treat neurological ailments such as headaches, dizziness, and convulsions.[4] Modern phytochemical analysis has identified a class of bioactive compounds known as parishins as key contributors to its therapeutic effects.[5] Among these, this compound stands out for its robust biological activities demonstrated in numerous preclinical models.[6]

The primary therapeutic promise of this compound lies in its ability to counteract oxidative stress and neuroinflammation, two pathological pillars of many neurodegenerative diseases and acute brain injuries like ischemic stroke.[3][4][7] Its mechanism is not one of a simple scavenger molecule but rather a modulator of complex intracellular signaling networks that govern cellular resilience, inflammation, and survival.

The Core Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

The cornerstone of this compound's protective action is its ability to potently activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a master transcription factor that regulates the expression of a vast array of antioxidant and cytoprotective genes, forming the primary cellular defense against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Studies have shown that this compound promotes the nuclear translocation of Nrf2.[7][8] This activation leads to the upregulation of a suite of critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Glutathione Peroxidase 4 (GPX4)

The functional consequences of Nrf2 activation by this compound are a significant reduction in intracellular Reactive Oxygen Species (ROS), inhibition of lipid peroxidation, and protection against ferroptosis, an iron-dependent form of programmed cell death implicated in neuronal injury.[3][7] This robust antioxidant effect is the primary driver of its anti-inflammatory and neuroprotective capabilities.

Modulation of Inflammatory and Apoptotic Pathways

This compound exerts profound anti-inflammatory and neuroprotective effects that are mechanistically linked to, but also extend beyond, Nrf2 activation.

Anti-Inflammatory Actions

By quelling oxidative stress, this compound effectively dampens the activation of pro-inflammatory signaling cascades. In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly inhibits the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][7][10] Furthermore, recent evidence suggests this compound can suppress microglial activation and inhibit the NLRP3 inflammasome, a critical component of the innate immune response that can drive neuroinflammation when dysregulated.[11]

Neuroprotection via MAPK and NMDA Receptor Modulation

In models of cerebral ischemia and neurotoxicity, this compound and its analogues demonstrate significant neuroprotective capabilities.[1][12] This protection is mediated through multiple pathways:

-

MAPK Pathway Regulation : The Mitogen-Activated Protein Kinase (MAPK) cascade, involving kinases like ERK, JNK, and p38, is a key regulator of apoptosis (programmed cell death).[9] Studies on the related compound Maclurathis compound show that it downregulates the phosphorylation and activation of ERK, JNK, and p38, thereby inhibiting the pro-apoptotic signaling that leads to neuronal death after an ischemic insult.[9][12]

-

NMDA Receptor Protection : In the context of Alzheimer's disease pathology, soluble amyloid-beta (Aβ) oligomers can impair synaptic plasticity, specifically Long-Term Potentiation (LTP), by disrupting N-methyl-D-aspartate (NMDA) receptor function. This compound has been shown to prevent this Aβ-induced LTP impairment by protecting NMDA receptor currents from damage.[13][14]

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

| Parameter | MCAO Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | % Change vs. Control (100 mg/kg) | Reference |

|---|---|---|---|---|---|

| Neurological Deficit Score | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.3 ± 0.5 | ~63% decrease | [4][10] |

| Brain Water Content (%) | ~82% | Not Reported | ~79% | ~3% decrease | [4][10] |

| TNF-α (pg/mg protein) | ~65 | ~50 | ~40 | ~38% decrease | [10] |

| IL-6 (pg/mg protein) | ~110 | ~85 | ~65 | ~41% decrease | [10] |

| SOD Activity (U/mg protein) | ~40 | ~55 | ~70 | ~75% increase | [10] |

| MDA Level (nmol/mg protein) | ~8.0 | ~6.0 | ~4.5 | ~44% decrease |[10] |

Table 2: In Vitro Effects of this compound on LPS-Stimulated HT22 Neurons & BV2 Microglia

| Parameter | Cell Line | LPS Control | This compound (10 µM) + LPS | % Change vs. Control | Reference |

|---|---|---|---|---|---|

| Cell Viability (%) | HT22 | ~65% | ~90% | ~38% increase | [3][7] |

| ROS Levels (DHE) | HT22 | High | Significantly Reduced | Not quantified | [7] |

| IL-6 mRNA Level | BV2 | High | Significantly Reduced | Not quantified | [7] |

| TNF-α mRNA Level | BV2 | High | Significantly Reduced | Not quantified | [7] |

| Nrf2 Nuclear Translocation | HT22 | Low | Significantly Increased | Not quantified |[7] |

Experimental Protocols for Mechanistic Validation

Reproducible methodologies are essential for scientific integrity. The following protocols describe key experiments used to validate the mechanisms of this compound.

Protocol 1: In Vitro Analysis of Antioxidant and Anti-inflammatory Effects

This protocol assesses the ability of this compound to protect neuronal cells from LPS-induced oxidative stress and inflammation.

-

Cell Culture : Mouse hippocampal neurons (HT22) or microglia (BV2) are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.[3]

-

Plating : Cells are seeded in 96-well plates for viability assays or 6-well plates for molecular analyses and allowed to adhere overnight.

-

This compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). Cells are pre-treated for 2 hours.

-

LPS Stimulation : Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory and oxidative response. An untreated control group receives no LPS.[3]

-

Incubation : Cells are incubated for 24 hours.

-

Endpoint Assays :

-

Cell Viability : Assessed using MTT or LDH release assays according to the manufacturer's instructions.[7]

-

ROS Detection : Intracellular ROS levels are measured by incubating cells with Dihydroethidium (DHE) and visualizing fluorescence via microscopy.[7]

-

Gene Expression : RNA is extracted, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[7]

-

Protein Analysis : Western blotting is performed on cell lysates to measure total and nuclear Nrf2 levels, as well as downstream targets like HO-1.[7]

-

Protocol 2: In Vivo Neuroprotection in a Rat MCAO Model

This protocol evaluates the neuroprotective effects of this compound against stroke-induced brain injury.

-

Animal Model : Male Wistar rats are used for the study.[6]

-

Drug Administration : Rats are pre-treated with this compound (25, 50, or 100 mg/kg/day, intraperitoneally) or vehicle for 21 consecutive days.[6]

-

MCAO Procedure : On the final day, rats are anesthetized. The middle cerebral artery (MCA) is occluded for 2 hours by inserting a nylon monofilament via the external carotid artery. This induces an ischemic stroke.[6][15]

-

Reperfusion : After 2 hours, the monofilament is withdrawn to allow reperfusion for 22 hours.

-

Neurological Assessment : Neurological deficit scores are evaluated on a 0-4 scale to assess functional recovery.[4]

-

Tissue Collection : Animals are euthanized, and brains are harvested.

-

Endpoint Analysis :

-

Infarct Volume : Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[1]

-

Oxidative Stress Markers : Brain homogenates are used to measure levels of SOD and malondialdehyde (MDA) using commercially available kits.[4]

-

Inflammatory Markers : Levels of TNF-α, IL-6, and IL-1β in brain tissue are measured by ELISA.[4]

-

Histopathology : Brain sections are stained with Hematoxylin and Eosin (H&E) to observe neuronal damage and inflammatory cell infiltration.[1]

-

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with the activation of the Nrf2 signaling pathway serving as its central axis. This primary action initiates a cascade of antioxidant and cytoprotective effects that subsequently suppress neuroinflammation and inhibit apoptotic cell death. Its ability to modulate other key pathways, including the MAPK cascade and NMDA receptor function, further solidifies its profile as a potent neuroprotective agent.

The compelling preclinical data strongly support the therapeutic potential of this compound for conditions rooted in oxidative stress and neuroinflammation, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][3][7] Future research should focus on elucidating the specific upstream molecular targets responsible for its activation of the Nrf2 pathway, conducting detailed pharmacokinetic and pharmacodynamic studies, and ultimately translating these promising findings into clinical trials to validate its efficacy in human patients.

References

- Wang, Y., Wu, W., Wu, X., Shah, B. A., Lombardo, M., & Ye, G. (2025).

-

Li, Q., Wang, Y., Chen, J., & Li, S. (2021). Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. Neuropsychiatric Disease and Treatment. [Link]

- BenchChem Technical Support Team. (2025). Unveiling the Antioxidant Potential of this compound: A Technical Guide. Benchchem.

-

Wang, Y., et al. (2025). This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. International Journal of Molecular Sciences. [Link]

-

Sabuj, M. S. S., Islam, M. S., Akanda, M. R., et al. (2025). Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. Molecular Neurobiology. [Link]

- BenchChem. (2025). A comparative review of the therapeutic potential of different Parishin compounds. Benchchem.

-

Li, Q., Wang, Y., Chen, J., & Li, S. (2021). Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. Taylor & Francis Online. [Link]

-

Sabuj, M. S. S., et al. (2025). Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. PubMed. [Link]

-

Wang, Y., et al. (2025). This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. PubMed. [Link]

- BenchChem. (2025). Parishin Analogues: A Technical Guide to Their Therapeutic Potential. Benchchem.

- BenchChem. (2025).

-

Li, Q., Wang, Y., Chen, J., & Li, S. (2021). Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. National Institutes of Health. [Link]

-

Khan, A., et al. (2024). Antidepressant effects of this compound in chronic social defeat stress-induced depressive mice. Journal of Ethnopharmacology. [Link]

-

Liu, Y., et al. (2016). This compound's Prevention of Aβ 1-42-induced Inhibition of Long-Term Potentiation Is Related to NMDA Receptors. Acta Pharmaceutica Sinica B. [Link]

-

ResearchGate. (n.d.). This compound modulates the amyloid transformation of alpha-synuclein protein by apparently interacting with the NAC domain. ResearchGate. [Link]

-

Park, B. Y., et al. (2021). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. MDPI. [Link]

Sources

- 1. Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway | MDPI [mdpi.com]

- 8. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant effects of this compound in chronic social defeat stress-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound's prevention of Aβ 1-42-induced inhibition of long-term potentiation is related to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Parishin C

Abstract

Parishin C, a key bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant therapeutic potential, particularly in the realm of neuroprotection.[1][2] As with any potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the methodologies and considerations for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the established analytical techniques for its quantification in biological matrices, detail the design of preclinical in vivo and in vitro studies, and discuss the interpretation of key pharmacokinetic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the preclinical and clinical development of this compound and related compounds.

Introduction to this compound: A Promising Neuroprotective Agent

This compound belongs to a class of polyphenolic glucosides found in Gastrodia elata, a plant with a long history of use in traditional medicine for treating neurological disorders such as headaches, dizziness, and convulsions.[1] Modern pharmacological studies have begun to validate these traditional uses, with research indicating that this compound possesses potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] Its ability to attenuate oxidative stress and inflammation in neuronal cells suggests its potential as a therapeutic candidate for neurodegenerative diseases.[2] To translate this potential into a viable therapeutic, a robust understanding of its journey through the body—its pharmacokinetics—is essential.

Analytical Methodologies for the Quantification of this compound

Accurate quantification of this compound and its metabolites in complex biological matrices like plasma and tissue homogenates is the cornerstone of any pharmacokinetic study. The choice of analytical method is dictated by the required sensitivity, selectivity, and throughput. Two primary methods have proven effective for the analysis of parishins: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a reliable and cost-effective method for the quantification of this compound.[4]

Protocol for HPLC-DAD Analysis:

-

Sample Preparation:

-

For plasma samples, perform protein precipitation by adding a three-fold volume of ice-cold methanol or acetonitrile.

-

Vortex the mixture for 3 minutes and then centrifuge at 13,000 rpm for 10 minutes.[5]

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

For plant material, perform solvent extraction with a suitable solvent like methanol or ethyl acetate.[4]

-

Filter the extract through a 0.22 µm syringe filter before injection.[4]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm).[4]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is typically employed.[4]

-

Flow Rate: Approximately 1.0 mL/min.[4]

-

Column Temperature: Maintained at 25°C.[4]

-

Injection Volume: 10-20 µL.[4]

-

Detection: Diode-Array Detector monitoring at the maximum absorbance wavelength of this compound (around 280 nm).[4]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of this compound standards.

-

Determine the concentration of this compound in the samples from this curve.[4]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly when analyzing low concentrations or multiple analytes simultaneously, UPLC-MS/MS is the method of choice.[5][6]

Protocol for UPLC-MS/MS Analysis:

-

Sample Preparation:

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A suitable UPLC C18 column (e.g., 2.1 × 100 mm, 2.6 μm).[5]

-

Mobile Phase: Similar gradient elution as HPLC-DAD.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[5]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. For Parishin A, a related compound, negative ion mode has been used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4]

-

-

Quantification:

-

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.[4]

-

Table 1: Comparative Performance of Analytical Methods for Parishin Quantification [4]

| Parameter | HPLC-DAD | UPLC-MS/MS |

| Linearity Range | 10-1000 ng/mL | 1-500 ng/mL |

| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL |

| Precision (RSD%) | < 15% | < 10% |

| Accuracy (Recovery %) | 90-110% | 95-105% |

| Analysis Time | Longer | Shorter (< 15 minutes) |

| Selectivity | Moderate | High |

| Sensitivity | Good | Excellent |

| Cost | Lower | Higher |

| Note: The values presented are indicative and can vary based on the specific instrumentation and matrix. |

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the ADME profile of this compound in a whole-organism context. Rodents, particularly Sprague-Dawley or Wistar rats, are commonly used for these initial studies.[6]

Experimental Design

A typical pharmacokinetic study involves administering this compound via different routes and collecting serial blood samples to determine its concentration over time.

Protocol for a Rat Pharmacokinetic Study:

-

Animal Model:

-

Use healthy, specific-pathogen-free (SPF) grade Sprague-Dawley rats.[6]

-

Acclimatize the animals for at least one week before the experiment.

-

-

Dosing:

-

Divide the rats into two groups: intravenous (IV) and oral (PO) administration.

-

The IV group receives a single bolus dose (e.g., 10 mg/kg) to determine the absolute bioavailability.

-

The PO group receives a single oral gavage dose (e.g., 50 mg/kg).

-

Fast the animals overnight before dosing, with free access to water.[6]

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.3 mL) from the tail vein or orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) after administration.[5]

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.[6]

-

Store the plasma samples at -80°C until analysis.

-

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis with software like WinNonlin to calculate key pharmacokinetic parameters.[6]

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | Elimination half-life. |

| CL | Clearance. |

| Vd | Volume of distribution. |

| F (%) | Absolute bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. |

Workflow for an In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying the metabolic pathways of this compound and predicting its metabolic fate in humans. These studies typically utilize liver microsomes or hepatocytes.[7]

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes.

Protocol for Metabolic Stability in Liver Microsomes:

-

Incubation:

-

Incubate this compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (e.g., from rat or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.[7]

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Analyze the samples using UPLC-MS/MS to quantify the remaining amount of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the line gives the elimination rate constant, from which the in vitro half-life can be calculated.

-

Metabolite Identification

This study aims to identify the chemical structures of the metabolites formed.

Protocol for Metabolite Identification:

-

Incubation:

-

Incubate a higher concentration of this compound with liver microsomes or hepatocytes for a longer duration.

-

-

Analysis:

-

Analyze the samples using high-resolution mass spectrometry (e.g., LC-QTOF-MS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Potential Metabolic Pathways of this compound

Caption: Potential metabolic pathways of this compound.

Distribution and Excretion

Understanding the distribution of this compound to various tissues and its routes of elimination are critical aspects of its pharmacokinetic profile.

Tissue Distribution

Tissue distribution studies reveal the extent to which this compound penetrates different organs and tissues, which can provide insights into its potential sites of action and toxicity. These studies are typically conducted in rodents by administering a radiolabeled version of the compound and measuring its concentration in various tissues at different time points.

Excretion Studies

Excretion studies are performed to determine the primary routes of elimination of this compound and its metabolites from the body (e.g., urine, feces). This involves collecting urine and feces over a specified period after administration and analyzing the samples for the parent compound and its metabolites.

Conclusion and Future Directions

The preclinical characterization of the bioavailability and pharmacokinetics of this compound is a critical step in its journey from a promising natural product to a potential therapeutic agent. This guide has outlined the key experimental protocols and considerations for such an evaluation. While data on this compound specifically is still emerging, the methodologies described provide a robust framework for its investigation. Future research should focus on obtaining a complete ADME profile of this compound, including its absolute bioavailability, tissue distribution, comprehensive metabolic pathways, and routes of excretion. Furthermore, as this compound has active metabolites, an integrated pharmacokinetic model that considers the contribution of these metabolites to the overall pharmacological effect will be crucial for a holistic understanding of its in vivo behavior.[6] Such comprehensive data will be invaluable for guiding dose selection and predicting the pharmacokinetic profile of this compound in humans.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). A comparative review of the therapeutic potential of different Parishin compounds.

- National Institutes of Health. (2021).

- National Institutes of Health. (2020).

- PubMed Central. (2025).

- Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).

Sources

- 1. Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

Whitepaper: Strategic Extraction and Purification of Parishin C from Gastrodia elata

An In-Depth Technical Guide for the Scientific Professional

Abstract

Parishin C, a significant polyphenolic glucoside from the rhizome of Gastrodia elata, has garnered substantial interest within the scientific community for its potent neuroprotective properties.[1][2][3] As a bioactive compound with potential applications in treating neurological disorders, the development of efficient and scalable extraction and purification protocols is paramount.[1][2] This guide provides a comprehensive technical overview of the methodologies for isolating this compound, grounded in chemical principles and validated experimental practices. We will explore a spectrum of extraction techniques, from conventional solvent-based methods to advanced green technologies, and detail a robust, field-proven protocol for obtaining high-purity this compound. Furthermore, this document outlines the analytical gold standard for quantification, ensuring reproducibility and accuracy in research and development settings.

The Molecular Profile of this compound

This compound is a phenolic glycoside, structurally identified as 1,3-bis(4-(β-D-glucopyranosyloxy)benzyl)citrate.[4] It is one of several related parishin derivatives found in Gastrodia elata, which are esters of citric acid and gastrodin.[1][5] Understanding its molecular structure is fundamental to designing an effective extraction strategy. Its multiple hydroxyl groups and glycosidic linkages render it a highly polar molecule, dictating its solubility and chromatographic behavior.

-

Molecular Weight: 728.6 g/mol [4]

-

Key Structural Features: A central citric acid core ester-linked to two gastrodin (4-hydroxybenzyl alcohol β-D-glucopyranoside) moieties.

Caption: Molecular architecture of this compound.

Foundational Principles: Solid-Liquid Extraction from Gastrodia elata

The journey from the raw plant rhizome to purified this compound begins with solid-liquid extraction. The core principle is to use a solvent to selectively dissolve the target compounds from the complex plant matrix. The efficacy of this process is governed by several critical parameters:

-

Sample Preparation: The initial state of the plant material profoundly impacts extraction efficiency. Dried and powdered rhizomes of G. elata are universally used to maximize the surface area available for solvent interaction.[1][7][8]

-

Solvent Selection: The principle of "like dissolves like" is key. Given this compound's polar nature, polar solvents are required. Ethanol and methanol are the most common and effective choices.[1][7][8][9] The concentration of the aqueous alcohol solution can be optimized to balance the extraction of target compounds with the exclusion of undesirable substances like polysaccharides. A study by Hu et al. (2019) found that an ethanol concentration of 41% was optimal for a range of gastrodin-type components.[10]

-

Temperature: Higher temperatures generally increase the solubility of the analyte and the solvent's diffusion rate, enhancing extraction speed. However, excessively high temperatures risk thermal degradation of sensitive compounds like this compound.

-

Time: The extraction process must be long enough to allow for equilibrium to be reached between the solid matrix and the solvent, but extended times can lead to compound degradation and are inefficient.

-

Solid-to-Liquid Ratio: A higher volume of solvent increases the concentration gradient, favoring mass transfer. However, this also increases cost and downstream processing time (e.g., evaporation). An optimized ratio is crucial for scalability.[10]

A Comparative Overview of Extraction Methodologies

The choice of extraction technology is a critical decision, balancing yield, purity, processing time, cost, and environmental impact.

| Extraction Method | Core Principle | Advantages | Disadvantages |

| Conventional Solvent Extraction (CSE) | Diffusion and mass transfer of solutes into a solvent at ambient or elevated temperatures (e.g., reflux).[1][8] | Simple, well-established, scalable, and cost-effective equipment. | Time-consuming, requires large solvent volumes, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates micro-disruptions on cell walls, enhancing solvent penetration and mass transfer.[11][12] | Rapid, high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds.[7][11][13] | Potential for localized heating, can be challenging to scale up uniformly. |

| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the intracellular water, causing cell rupture and rapid release of compounds into the solvent.[14][15][16] | Extremely fast, highly efficient, significantly reduced solvent use.[17][18] | Requires specialized equipment, potential for non-uniform heating (hot spots). |

| Subcritical Water Extraction (SWE) | Uses water at high temperatures (100-374°C) and pressures, where its polarity decreases, acting like an organic solvent.[1][19][20] | Environmentally benign ("green") solvent, high extraction efficiency, tunable selectivity. | High initial equipment cost, high pressure and temperature requirements. |

Field-Proven Insight: For this compound, SWE presents a compelling advantage beyond its green credentials. At optimized conditions (e.g., 145°C, 23 min), it not only extracts this compound efficiently but can also increase its yield by promoting the conversion of the more abundant Parishin A into Parishin B and C.[1][19] This chemical transformation during extraction is a unique feature that can significantly enhance the output of the target compound.

Recommended Protocol: From Crude Extract to High-Purity Isolate

This protocol integrates conventional, robust extraction with multi-stage chromatographic purification to reliably produce this compound of >95% purity, suitable for pharmacological studies.

Caption: Workflow for this compound extraction and purification.

Step-by-Step Methodology

Part 1: Crude Extraction

-

Material Preparation: Obtain dried rhizomes of Gastrodia elata and grind them into a fine powder (e.g., 40-60 mesh) to maximize surface area.

-

Solvent Extraction: Place the powdered material (e.g., 4.4 kg) into a large reaction vessel. Add 95% ethanol (e.g., 3 x 6 L) and heat the mixture under reflux for 2-3 hours.[1][8] Repeat this extraction process three times to ensure exhaustive extraction.

-

Filtration and Concentration: After each reflux cycle, filter the mixture while hot to separate the ethanol extract from the plant residue. Combine the filtrates from all cycles.[1]

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 60°C to yield the crude ethanol extract.[1][8]

Part 2: Purification Cascade 5. Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential partitioning with a solvent of increasing polarity. The parishin derivatives are typically enriched in the n-butanol fraction.[8] 6. Primary Column Chromatography: Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a gradient solvent system, such as dichloromethane/methanol, to separate the compounds based on polarity, yielding partially purified fractions.[8] 7. Final Polishing with Preparative HPLC (Prep-HPLC): This is the critical final step to achieve high purity.

- Column: Use a reversed-phase C18 column.[1]

- Mobile Phase: A gradient of acetonitrile and water is typically effective.[8]

- Sample Preparation: Dissolve the enriched fraction from the previous step in the mobile phase and filter through a 0.45 µm filter.[1]

- Purification: Inject the sample onto the Prep-HPLC system and collect the eluent corresponding to the this compound peak, guided by a UV detector.

- Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure and lyophilize the residue to obtain pure this compound as a stable powder.[1]

Analytical Validation: Quantitative Analysis by HPLC-DAD

Accurate quantification is non-negotiable for quality control and pharmacological research. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the industry standard for this purpose.[7][21]

Caption: Quantitative analysis workflow for this compound.

Detailed HPLC-DAD Protocol

This protocol is designed for the simultaneous determination of this compound and related compounds.

| Parameter | Recommended Condition | Rationale / Causality |

| HPLC System | Standard system with a gradient pump and DAD.[7] | DAD allows for peak purity analysis and spectral confirmation. |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).[7] | C18 stationary phase provides excellent retention and separation for polar glycosides. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Methanol.[7] | The acidic modifier sharpens peaks. The gradient elution is necessary to resolve closely related parishins. |

| Gradient Program | 0-15 min: 30-50% B; 15-30 min: 50-70% B.[7] | A carefully programmed gradient ensures separation of Parishin A, B, and C within a reasonable run time. |

| Flow Rate | 1.0 mL/min.[7][21] | Standard analytical flow rate balances resolution and run time. |

| Column Temp. | 30°C.[7] | A constant, controlled temperature ensures reproducible retention times. |

| Detection λ | 220 nm.[7] | This wavelength provides a strong chromophoric response for the benzyl groups in the parishin structure. |

| Injection Vol. | 10 µL.[7] | Standard volume for analytical HPLC to avoid column overloading. |

Self-Validation System: The protocol's trustworthiness is established by running a calibration curve with certified reference standards for this compound. Key validation parameters such as linearity (R² > 0.995), limit of detection (LOD), limit of quantification (LOQ), precision (RSD% < 2.3%), and accuracy (recovery 97-106%) must be established to ensure the method is fit for purpose.[21]

Conclusion and Future Outlook

The extraction of this compound from Gastrodia elata is a well-defined process, with conventional solvent extraction followed by multi-step chromatography representing the most established pathway to high-purity material. However, for future scalability and environmental sustainability, advanced methods like Subcritical Water Extraction (SWE) hold immense promise. The ability of SWE to not only extract but also chemically convert precursors into the desired this compound is a particularly exciting avenue for process optimization. As research into the therapeutic benefits of this compound continues, the development of these efficient, green, and scalable extraction technologies will be critical to translating laboratory findings into viable clinical applications.

References

-

Lin, L. C., et al. (2016). Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway. ResearchGate. Retrieved from [Link]

-

Amsbio. (n.d.). This compound, AMS.TMA1603-10-MG. Retrieved from [Link]

-

Li, Y., et al. (2024). Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume. ACS Omega. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C32H40O19). Retrieved from [Link]

-

Kim, J., et al. (2020). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2024). Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Journal of Ethnopharmacology. Retrieved from [Link]

-

Hu, M., et al. (2019). Optimal Extraction Study of Gastrodin-Type Components from Gastrodia Elata Tubers by Response Surface Design with Integrated Phytochemical and Bioactivity Evaluation. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wang, Y., et al. (2021). Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. Frontiers in Pharmacology. Retrieved from [Link]

-

Kim, J., et al. (2020). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. MDPI. Retrieved from [Link]

-

Request PDF. (2025). This compound modulates the amyloid transformation of alpha-synuclein protein by apparently interacting with the NAC domain. Retrieved from [Link]

-

Lee, J. H., et al. (2018). Extraction of parishin B and this compound from Gastrodiae Rhizoma by subcritical water technology. Korean Journal of Chemical Engineering. Retrieved from [Link]

-

Ullah, I., et al. (2024). Antidepressant effects of this compound in chronic social defeat stress-induced depressive mice. Journal of Ethnopharmacology. Retrieved from [Link]

-

Sapkale, G. N., et al. (2010). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Request PDF. (2018). Extraction of parishin B and this compound from Gastrodiae Rhizoma by subcritical water technology. Retrieved from [Link]

-

Solution Pharmacy. (2022). Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10). YouTube. Retrieved from [Link]

-

Sarker, U., et al. (2023). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. MDPI. Retrieved from [Link]

-

Basniwal, P. K., et al. (2009). Supercritical Fluid Extraction: a New Milestone in Extraction Technology. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pharmacy Gpat Cracker. (2022). Extraction of Natural Products VI : (Ultrasound Assisted Extraction). YouTube. Retrieved from [Link]

-

Trusheva, B., et al. (2021). Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy. MDPI. Retrieved from [Link]

-

Medina-Meza, I. G., et al. (2023). Microwave-Assisted Extraction Optimization and Effect of Drying Temperature on Catechins, Procyanidins and Theobromine in Cocoa Beans. Molecules. Retrieved from [Link]

-

Yang, L., et al. (2015). Microwave-assisted extraction of anthocyanin from Chinese bayberry and its effects on anthocyanin stability. Food Science and Technology. Retrieved from [Link]

-

Sulaiman, I. S. C., et al. (2022). Ultrasound assisted extraction of sappan wood (Caesalpinia sappan L) using different solvents. Food Research. Retrieved from [Link]

-

Hadidi, M., et al. (2024). Optimizing the microwave-assisted hydrothermal extraction of pectin from tangerine by-product and its physicochemical, structural, and functional properties. Food Chemistry. Retrieved from [Link]

-

Request PDF. (2017). A rapid and efficient method of microwave-assisted extraction and hydrolysis and automatic amino acid analyzer determination of 17 amino acids from mulberry leaves. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C32H40O19 | CID 10676408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C32H40O19) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. Microwave-Assisted Extraction Optimization and Effect of Drying Temperature on Catechins, Procyanidins and Theobromine in Cocoa Beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimizing the microwave-assisted hydrothermal extraction of pectin from tangerine by-product and its physicochemical, structural, and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [논문]Extraction of parishin B and this compound from Gastrodiae Rhizoma by subcritical water technology [scienceon.kisti.re.kr]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Parishin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin C is a phenolic glucoside first identified in the traditional Chinese medicinal plant Gastrodia elata[1]. This natural product has garnered significant interest within the scientific community due to its promising biological activities, including neuroprotective and anti-inflammatory effects[2][3]. As a member of the parishin family, its structure is characterized by a central citric acid core esterified with two molecules of gastrodin, a glucoside of 4-hydroxybenzyl alcohol[1]. The unique structural architecture and therapeutic potential of this compound make it a compelling target for both chemical synthesis and further pharmacological investigation. This guide provides a detailed exploration of its chemical structure, spectroscopic properties, and a proposed synthetic strategy.

Chemical Structure of this compound

This compound, with the molecular formula C₃₂H₄₀O₁₉, is structurally defined as 1,3-bis(4-(β-D-glucopyranosyloxy)benzyl) citrate[4]. The core of the molecule is a citric acid unit where the two terminal carboxylic acid groups are esterified with the primary alcohol of the aglycone part of gastrodin (4-hydroxybenzyl alcohol). The central carboxylic acid and the hydroxyl group of the citric acid moiety remain unmodified.

Caption: Chemical Structure of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the two sets of AA'BB' systems of the 4-hydroxybenzyl groups are expected in the aromatic region (δ 6.8-7.3 ppm).

-

Anomeric Protons: The anomeric protons of the two glucose units should appear as doublets around δ 4.8-5.0 ppm, with a coupling constant indicative of a β-glycosidic linkage.

-

Glucose Protons: A complex series of multiplets for the remaining glucose protons are anticipated in the region of δ 3.2-3.9 ppm.

-

Benzyl Protons: The benzylic methylene protons (-CH₂-) of the two gastrodin moieties are expected to appear as a singlet or AB quartet around δ 5.0 ppm.

-

Citric Acid Protons: The methylene protons of the citric acid core should appear as diastereotopic protons, likely resulting in complex multiplets.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the ester and carboxylic acid carbonyl carbons of the citric acid core are expected in the downfield region (δ 170-175 ppm).

-

Aromatic Carbons: Signals for the aromatic carbons of the benzyl groups will be present in the δ 115-160 ppm range.

-

Anomeric Carbons: The anomeric carbons of the glucose units should resonate around δ 100-103 ppm.

-

Glucose and Benzyl Carbons: The remaining carbons of the glucose and benzyl moieties will appear in the δ 60-80 ppm region.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound (C₃₂H₄₀O₁₉). Electrospray ionization (ESI) would be the preferred method, with the expected deprotonated molecule [M-H]⁻ at m/z 727.2091[1].

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. However, a plausible synthetic strategy can be devised based on its structure, which is a diester of citric acid and gastrodin.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the two ester linkages to yield citric acid and two equivalents of gastrodin.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two key building blocks: the naturally occurring glucoside, gastrodin, and citric acid. The primary challenge in the synthesis would be the selective esterification of the terminal carboxylic acids of citric acid in the presence of the central carboxylic acid and the hydroxyl group.

Synthesis of Precursors

1. Synthesis of Gastrodin (4-(β-D-Glucopyranosyloxy)benzyl alcohol):

Several synthetic routes to gastrodin have been reported. A common strategy involves the glycosylation of a protected 4-hydroxybenzyl alcohol derivative with a protected glucose donor, followed by deprotection.

Experimental Protocol: Synthesis of Gastrodin

A plausible multi-step synthesis of gastrodin can be adapted from established methods:

-

Step 1: Protection of 4-Hydroxybenzaldehyde. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected, for example, as a benzyl ether, to prevent its reaction during the subsequent glycosylation step.

-

Step 2: Glycosylation. The protected 4-hydroxybenzaldehyde is reacted with a protected glucose donor, such as acetobromo-α-D-glucose, under Koenigs-Knorr conditions (e.g., using a silver or mercury salt as a promoter) to form the β-glycosidic bond.

-

Step 3: Reduction of the Aldehyde. The aldehyde group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

-

Step 4: Deprotection. All protecting groups (on the glucose moiety and the phenolic hydroxyl) are removed to yield gastrodin. For instance, acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol), and a benzyl ether can be cleaved by catalytic hydrogenation.

2. Preparation of a Suitable Citric Acid Derivative:

For the selective esterification, the central carboxylic acid and the hydroxyl group of citric acid need to be protected. A common strategy is the formation of a cyclic acetal or ketal protecting the hydroxyl and central carboxyl groups.

Proposed Final Assembly: Esterification and Deprotection

The final steps of the proposed synthesis would involve the coupling of the protected citric acid derivative with two equivalents of a protected gastrodin, followed by global deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow: Proposed Esterification

-

Activation of Carboxylic Acids: The protected citric acid derivative would be treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Esterification: The activated citric acid derivative is then reacted with two equivalents of a suitably protected gastrodin derivative (e.g., with acetylated glucose) in an aprotic solvent like dichloromethane or dimethylformamide.

-

Purification: The resulting protected this compound would be purified using column chromatography.

-

Deprotection: The final step would involve the removal of all protecting groups to yield this compound. The choice of deprotection conditions would depend on the protecting groups used in the synthesis.

Conclusion

This compound is a structurally intriguing natural product with significant therapeutic potential. While its complete spectroscopic characterization and total synthesis remain to be fully documented in the scientific literature, this guide provides a comprehensive overview of its known chemical properties and a viable, logical pathway for its chemical synthesis. The proposed retrosynthetic analysis and synthetic route, leveraging established methodologies for the synthesis of its constituent parts, offer a solid foundation for researchers aiming to access this valuable molecule for further biological and pharmacological studies. The availability of a robust synthetic route would undoubtedly accelerate research into the therapeutic applications of this compound and its analogues.

References

-

Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. (n.d.). MDPI. [Link]

-

This compound | C32H40O19 | CID 10676408 - PubChem. (n.d.). PubChem. [Link]

-

The 13 C-and 1 H-NMR data for macluraparishins E and C. (n.d.). ResearchGate. [Link]

-

This compound modulates the amyloid transformation of alpha-synuclein protein by apparently interacting with the NAC domain | Request PDF. (n.d.). ResearchGate. [Link]

-

Antidepressant effects of this compound in chronic social defeat stress-induced depressive mice. (2024). Journal of Ethnopharmacology. [Link]

-

H and 13 C NMR of Parishin J and Parishin X. (n.d.). ResearchGate. [Link]

-

Asymmetric Total Synthesis of Leptosphin C - PMC. (n.d.). NCBI. [Link]

-

Concise total synthesis of (+)-bionectins A and C - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Total synthesis of a cytotoxic acetogenin, pyranicin - PubMed. (n.d.). PubMed. [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - NIH. (n.d.). National Institutes of Health. [Link]

-

PROCESS FOR PREPARING GLUCOPYRANOSYL-SUBSTITUTED BENZYL-BENZENE DERIVATIVES - European Patent Office. (n.d.). EPO. [Link]

-

Synthesis of O-alpha-L-fucopyranosyl-(1----3)-O-beta-D-galactopyranosyl-(1----4) - PubMed. (n.d.). PubMed. [Link]

- US20150218200A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to Parishin C and Nrf2 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a bioactive phenolic glucoside derived from Gastrodia elata Blume, has garnered significant scientific interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] A growing body of evidence indicates that a primary mechanism underpinning these therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the Nrf2 pathway, detailing the mechanistic basis of action, robust experimental protocols for its investigation, and a summary of key quantitative findings. This document is intended to serve as an authoritative resource for researchers and professionals engaged in pharmacology, neuroscience, and the development of novel therapeutics for oxidative stress-mediated pathologies.

Introduction: The Nrf2 Pathway and the Therapeutic Potential of this compound

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][6] Upon exposure to oxidative stressors, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1][6] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.[1][5][7] This transcriptional activation results in the enhanced expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and proteins involved in glutathione (GSH) biosynthesis.[1][8]

Given its central role in cellular defense, the Nrf2 pathway has emerged as a promising therapeutic target for a range of diseases characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][9][10] Natural compounds that can modulate this pathway are of particular interest. This compound, a phenolic compound isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant antioxidant and anti-inflammatory activities, making it a compelling candidate for drug development.[1][2]

Molecular Mechanism of this compound-Mediated Nrf2 Activation

Current research indicates that this compound exerts its antioxidant and anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway.[1][2][4] The primary mechanism involves the promotion of Nrf2 nuclear translocation.[1] While the direct binding partner of this compound within this pathway is still under investigation, the downstream consequences are well-documented.

Upon treatment with this compound, a significant increase in the nuclear accumulation of Nrf2 is observed.[1] This nuclear translocation is a critical step, as it allows Nrf2 to bind to AREs and initiate the transcription of its target genes.[1][6] Consequently, the expression of downstream antioxidant enzymes, including HO-1 and NQO1, is upregulated.[1] The enhanced production of these enzymes bolsters the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1]

The pivotal role of Nrf2 in mediating the effects of this compound has been further substantiated through inhibition studies. The use of Nrf2 inhibitors, such as Brusatol, has been shown to significantly reverse the antioxidant and anti-inflammatory effects of this compound.[1] This provides strong evidence that the Nrf2 pathway is a key mediator of this compound's neuroprotective actions.[1]

Caption: this compound promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of this compound on the Nrf2 pathway and related cellular responses.

| Parameter | Cell/Animal Model | Treatment Conditions | Key Findings | Reference |

| Cell Viability | HT22 hippocampal neurons | LPS (1 µg/mL) + this compound | Increased cell viability in a concentration-dependent manner. | [1] |

| LDH Release | HT22 hippocampal neurons | LPS (1 µg/mL) + this compound | Inhibited LDH release in a concentration-dependent manner. | [1] |

| ROS Levels | HT22 hippocampal neurons | LPS (1 µg/mL) + this compound | Inhibited the levels of reactive oxygen species and peroxides. | [1] |

| Nrf2 Nuclear Translocation | HT22 hippocampal neurons | This compound treatment | Promoted nuclear translocation of Nrf2, confirmed by Western blot and immunofluorescence. | [1] |

| Antioxidant Enzyme Expression | HT22 hippocampal neurons | This compound treatment | Increased the expression of downstream antioxidant factors, including HO-1 and NQO1. | [1] |

| Pro-inflammatory Cytokines | BV2 microglia | Co-culture with LPS-stimulated HT22 cells + this compound | Inhibited the levels of pro-inflammatory cytokines. | [1] |

| Neuroprotection in vivo | Rat model of cerebral ischemia | This compound pretreatment | Improved tissue damage by regulating oxidative stress and inflammatory response. | [1] |

| Pharmacokinetics in rats | Sprague-Dawley rats | Intravenous administration | This compound is distributed quickly and eliminated slowly from plasma. Highest concentration in the heart, followed by the liver and spleen. | [11][12] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to investigate the activation of the Nrf2 pathway by this compound.

Cell Culture and Treatment

-

Cell Lines:

-

HT22 murine hippocampal neuronal cells.

-

BV2 murine microglial cells.

-

-

Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

For oxidative stress induction, treat cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[1]

-

To assess the effects of this compound, pre-treat cells with varying concentrations of this compound for a specified duration before or during LPS stimulation. A positive control, such as 3-N-Butylphthalide (NBP), can be used.[1]

-

For Nrf2 inhibition studies, co-incubate cells with a specific Nrf2 inhibitor, such as Brusatol, along with this compound.[1]

-

Western Blot Analysis for Nrf2 Nuclear Translocation

-

Nuclear and Cytoplasmic Protein Extraction:

-

Following treatment, wash cells with ice-cold PBS.

-

Use a nuclear and cytoplasmic protein extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A standardized workflow for Western blot analysis to assess protein expression levels.

Immunofluorescence for Nrf2 Localization

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells as described in section 4.1.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with the primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a suitable RNA isolation kit.

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Perform qPCR using a SYBR Green master mix and gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent activator of the Nrf2 signaling pathway. Its ability to promote Nrf2 nuclear translocation and upregulate downstream antioxidant and anti-inflammatory genes provides a clear mechanistic basis for its observed neuroprotective effects.[1][4] The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other Nrf2-activating compounds.

Future research should focus on several key areas:

-

Direct Target Identification: Elucidating the direct molecular target of this compound within the Nrf2 pathway (e.g., direct interaction with Keap1) will provide a more complete understanding of its mechanism of action.

-

In Vivo Efficacy and Pharmacokinetics: While initial in vivo studies are promising, further investigation into the pharmacokinetics, bioavailability, and long-term efficacy of this compound in various disease models is warranted.[11][12][13]

-

Clinical Translation: Given its promising preclinical data, the potential for clinical trials of this compound for neurodegenerative diseases and other conditions associated with oxidative stress should be explored.[14] Currently, there are no registered clinical trials for this compound specifically, but research into related compounds and pathways is ongoing.

References

-

This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. MDPI. [Link]

-

This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. PubMed. [Link]

-

Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. PMC - NIH. [Link]

-

Ethanol extract of Gastrodia elata Blume alleviates ischemic stroke by inhibiting oxidative stress and ferroptosis through the PI3K/AKT/Nrf2 pathway. PubMed. [Link]

-

Pharmacokinetic and tissue distributions study of adenosine, 4-hydroxybenzyl alcohol and this compound from Gastrodia elata extract in rats. PubMed. [Link]

-

Neuropharmacological effects of Gastrodia elata Blume and its active ingredients. Frontiers. [Link]

-

Pharmacokinetic and tissue distributions study of adenosine, 4- hydroxybenzyl alcohol and this compound from Gastrodia elata extra. Sign in. [Link]

-

Gastrodin Ameliorates Exercise-Induced Fatigue via Modulating Nrf2 Pathway and Inhibiting Inflammation in Mice | Request PDF. ResearchGate. [Link]

-

Maclurathis compound Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. PubMed. [Link]

-

Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models. NIH. [Link]

-

Gastrodin from the Gastrodia elata Blume alleviates neuronal inflammation and injury via regulates NOX2/Nrf2 balance. PubMed. [Link]

-

Neutral polysaccharide from Gastrodia elata alleviates cerebral ischemia–reperfusion injury by inhibiting ferroptosis‐mediated neuroinflammation via the NRF2/HO‐1 signaling pathway. PubMed Central. [Link]

-

This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. PMC - PubMed Central. [Link]

-

Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. MDPI. [Link]

-

Antidepressant effects of this compound in chronic social defeat stress-induced depressive mice. Unknown. [Link]

-

Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. NIH. [Link]

-

Role of NRF2 in Pathogenesis of Alzheimer's Disease. MDPI. [Link]

-

Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers. PubMed. [Link]

-

Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism. PMC - PubMed Central. [Link]

-

Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes. PMC - NIH. [Link]

-

Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. YouTube. [Link]

-

Inhibiting the Keap1/Nrf2 Protein‐Protein Interaction with Protein‐Like Polymers. Unknown. [Link]

-

Targeting NRF2 and Its Downstream Processes: Opportunities and Challenges. PubMed. [Link]

-

Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. NIH. [Link]

-

Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. ResearchGate. [Link]

-

Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. MDPI. [Link]

-

News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein. Unknown. [Link]

-

Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. Unknown. [Link]

-

A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

-

Updates on current Parkinson's disease clinical trials. VJNeurology. [Link]

-

NRF2-targeted therapeutics: New targets and modes of NRF2 regulation. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ameliorative Effect of this compound Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of NRF2 in Pathogenesis of Alzheimer’s Disease [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Pharmacokinetic and tissue distributions study of adenosine, 4-hydroxybenzyl alcohol and this compound from Gastrodia elata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vjneurology.com [vjneurology.com]

Parishin C's potential in treating ischemic stroke

<Technical Guide: Preclinical Evaluation of Parishin C for Ischemic Stroke Therapy

Executive Summary